Physicochemical properties of 6-Bromobenzo[d]dioxole-5-carboxylic acid
Physicochemical properties of 6-Bromobenzo[d]dioxole-5-carboxylic acid
An In-depth Technical Guide to 6-Bromobenzo[d]dioxole-5-carboxylic Acid: Properties, Analysis, and Applications
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and organic synthesis, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and the precision with which it can be functionalized. 6-Bromobenzo[d]dioxole-5-carboxylic acid is one such molecule that has garnered significant interest. Its rigid benzodioxole core, coupled with two distinct and strategically positioned functional handles—a carboxylic acid and a bromine atom—renders it a highly valuable starting material for the synthesis of complex molecular architectures.
This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a cohesive narrative that explains the causality behind the observed properties and the logic underpinning the analytical methodologies. We will explore not just what the properties are, but why they are relevant and how they can be reliably validated in a research setting. This document is structured to serve as a practical and authoritative resource for scientists engaged in medicinal chemistry, chemical biology, and materials science.
Section 1: Molecular Identity and Core Characteristics
The foundation of any rigorous chemical investigation is the unambiguous identification of the compound . 6-Bromobenzo[d]dioxole-5-carboxylic acid is defined by a specific arrangement of atoms that dictates its entire physicochemical profile.
Chemical Structure:
Caption: 2D Structure of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
This molecule integrates a stable aromatic system with a dioxole ring, a feature found in numerous natural products. The bromine at the 6-position and the carboxylic acid at the 5-position are ortho to each other, creating a specific electronic and steric environment that influences reactivity.
Table 1: Chemical Identifiers
| Parameter | Value | Source(s) |
|---|---|---|
| IUPAC Name | 6-bromo-1,3-benzodioxole-5-carboxylic acid | [1] |
| CAS Number | 60546-62-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅BrO₄ | [1][2][5] |
| Molecular Weight | 245.03 g/mol | [1][5][6] |
| InChI Key | NRFYLBBOKXFHMO-UHFFFAOYSA-N | [1] |
| Synonyms | 6-Bromo-3,4-methylenedioxybenzoic acid, 6-bromo-1,3-benzodioxole-5-carboxylic acid |[2][5] |
Section 2: Physicochemical Properties
The physical properties of a compound govern its behavior in different environments, dictating everything from its storage conditions to its suitability for various reaction media and its potential pharmacokinetic profile in drug development.
Table 2: Key Physical Properties
| Property | Value | Significance & Expert Insights |
|---|---|---|
| Appearance | White to off-white or yellowish solid/powder.[2][3] | The color can be an initial indicator of purity. A significant deviation from white may suggest the presence of oxidized impurities or residual reagents from synthesis. |
| Melting Point | 198-204 °C[2][6] | A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. A broad or depressed range suggests the presence of impurities, which disrupt the crystal lattice. |
| Boiling Point | 358.9 ± 42.0 °C (Predicted)[2] | This is a predicted value as the compound will likely decompose before boiling at atmospheric pressure. It is more relevant for computational modeling than for practical lab work. |
| Solubility | Slightly soluble in water; Soluble in polar organic solvents like DMSO and DMF.[2][3] | The poor water solubility is expected due to the dominant hydrophobic aromatic core. The carboxylic acid group imparts some polarity, allowing solubility in polar aprotic solvents, which are common media for its synthetic transformations. |
| pKa | 3.00 ± 0.20 (Predicted)[2] | This low pKa value indicates it is a relatively strong carboxylic acid. The acidity is enhanced by the electron-withdrawing effects of both the bromine atom and the sp²-hybridized aromatic ring, which stabilize the conjugate base (carboxylate anion). This acidity is a key factor in its reactivity and potential biological interactions. |
Section 3: Spectroscopic Blueprint for Structural Validation
Spectroscopic analysis provides an empirical "fingerprint" of a molecule. For a senior scientist, this is not just about confirming presence, but about ensuring absolute structural integrity, identifying potential isomers, and quantifying purity. A multi-technique approach is non-negotiable for robust validation.[6]
Caption: A multi-technique approach for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry.
-
¹H NMR Spectroscopy: Provides information on the electronic environment of protons.
-
Aromatic Protons (C4-H, C7-H): Expected as two distinct singlets in the aromatic region (~δ 6.8–7.7 ppm).[6] The singlet nature arises from the lack of adjacent protons for coupling. Their specific chemical shifts are influenced by the electronic effects of the adjacent bromine and carboxyl groups.
-
Dioxole Methylene Protons (OCH₂O): A characteristic singlet at ~δ 6.10 ppm.[6] This signal is a hallmark of the benzodioxole moiety.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>δ 10 ppm), though its visibility can depend on the solvent (e.g., often visible in DMSO-d₆).[7]
-
-
¹³C NMR Spectroscopy: Maps the carbon skeleton of the molecule.
-
Carbonyl Carbon (-COOH): Expected in the highly deshielded region of ~δ 167.8 ppm.[6]
-
Aromatic Carbons: A set of signals in the ~δ 110-150 ppm range. The carbon attached to the bromine (C6) will be shifted due to the halogen's influence (~δ 124.6 ppm).[6]
-
Methylene Carbon (OCH₂O): A distinct peak around δ 102-104 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for identifying functional groups. The spectrum is dominated by the features of the carboxylic acid.
-
O-H Stretch: A very broad and strong absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8][9]
-
C=O Stretch: An intense, sharp absorption band between 1760-1680 cm⁻¹.[8][10] Its precise position can indicate the extent of hydrogen bonding.
-
C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[8]
-
Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.[10]
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about elemental composition through fragmentation and isotopic patterns.
-
Molecular Ion Peak [M]⁺: The mass spectrum will show a prominent cluster of peaks for the molecular ion. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br, ~50.7% abundance; ⁸¹Br, ~49.3% abundance), this will appear as two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 244 and 246). This "M, M+2" pattern is a definitive indicator of a single bromine atom.
-
Key Fragmentation Patterns: Common fragmentation involves the loss of small, stable neutral molecules or radicals from the carboxylic acid group.
Table 3: Summary of Spectroscopic Data
| Technique | Key Feature | Expected Value/Region | Structural Confirmation |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.8–7.7 ppm (2H, two singlets) | Substituted benzene ring |
| Dioxole Protons | δ ~6.10 ppm (2H, singlet) | Confirms OCH₂O group | |
| ¹³C NMR | Carbonyl Carbon | δ ~167.8 ppm | Confirms COOH group |
| C-Br Carbon | δ ~124.6 ppm | Position of bromine atom | |
| IR | O-H Stretch | 3300–2500 cm⁻¹ (broad) | Carboxylic acid group |
| C=O Stretch | 1760–1680 cm⁻¹ (strong) | Carboxylic acid group |
| MS | Molecular Ion | m/z 244, 246 (1:1 ratio) | Correct mass and presence of one Br atom |
Section 4: Synthesis and Analytical Validation Protocols
Trustworthiness in research stems from reproducible, self-validating protocols. The synthesis of a compound must be paired with a robust analytical method to confirm its identity and purity.
Synthetic Workflow: A Logical Approach
A common and efficient synthesis involves a two-step process starting from the commercially available 1,3-benzodioxole-5-carboxaldehyde. This choice is strategic because the aldehyde group is an ortho, para-director, guiding the electrophilic bromination to the desired 6-position.[6]
Caption: Typical synthetic workflow for the target compound.
Protocol 1: Synthesis via Bromination and Oxidation
-
Step 1: Electrophilic Bromination.
-
Rationale: N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ability to provide a low, steady concentration of Br₂, minimizing side reactions like polybromination. The aldehyde group directs the incoming electrophile (Br⁺) to the para position (C6).[6]
-
Procedure: Dissolve 1,3-benzodioxole-5-carboxaldehyde in a suitable solvent (e.g., DMF or THF). Add N-Bromosuccinimide (1.1 equivalents) portion-wise at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction. Allow the reaction to proceed at room temperature until completion, monitored by TLC.
-
Workup: Quench the reaction, extract the product, and purify via recrystallization or column chromatography to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
-
-
Step 2: Oxidation.
-
Rationale: A strong oxidizing agent is required to convert the stable aldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation.
-
Procedure: Dissolve the intermediate from Step 1 in a suitable solvent (e.g., acetone/water). Add the oxidizing agent slowly while maintaining an appropriate temperature. The reaction progress is monitored by the disappearance of the starting material.
-
Workup: After completion, the reaction is worked up by quenching any excess oxidant, followed by acidification to protonate the carboxylate salt. The final product is then isolated by filtration or extraction and purified by recrystallization.
-
Analytical Validation: A Protocol for Purity Determination by HPLC
This protocol ensures the final compound meets the high-purity standards required for drug development and advanced synthesis.
-
Objective: To quantify the purity of 6-Bromobenzo[d]dioxole-5-carboxylic acid and detect any related impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Methodology:
-
Column Selection: A reverse-phase C18 column is the logical choice, as it effectively separates moderately polar to nonpolar compounds based on their hydrophobicity.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., 0.1% trifluoroacetic acid in water) and an organic component (e.g., acetonitrile or methanol). The acidic aqueous phase ensures the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and retention.
-
Sample Preparation: Accurately weigh and dissolve a sample of the synthesized compound in the mobile phase or a compatible solvent (like acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set the UV detector to a wavelength where the analyte exhibits strong absorbance (e.g., ~254 nm or 290 nm), determined by a UV scan.
-
Gradient Elution: Start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase. This ensures that any more polar impurities elute first, followed by the main compound, and finally any less polar impurities.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically desired for advanced applications.
-
Section 5: Applications and Synthetic Utility
The true value of 6-Bromobenzo[d]dioxole-5-carboxylic acid lies in its role as a versatile intermediate.[2][6]
-
Drug Discovery: The benzodioxole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, and antidiabetic properties.[6] This molecule serves as a starting point for elaborating more complex structures through reactions at its two functional groups.
-
Suzuki-Miyaura Coupling: The C-Br bond is readily activated by palladium catalysts, allowing for the formation of C-C bonds with various boronic acids. This is a primary method for introducing new aryl or alkyl groups at the 6-position.[6]
-
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by nucleophiles, enabling the introduction of diverse functionalities like amines, ethers, and thioethers.[6]
-
Amide and Ester Synthesis: The carboxylic acid group is a handle for forming amide or ester linkages, which are crucial for creating prodrugs, linking to other molecules, or building peptide-like structures.
Section 6: Safety and Handling
Prudent laboratory practice is paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[2]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2] Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2]
References
-
6-bromo-1,3-benzodioxole-5-carboxylic acid. (2024-04-09). ChemBK. Retrieved January 10, 2026, from [Link]
-
IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 10, 2026, from [Link]
-
1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4. (n.d.). BuyersGuideChem. Retrieved January 10, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025-01-01). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. (2025-11-08). Doc Brown's Chemistry. Retrieved January 10, 2026, from [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). Doc Brown's Chemistry. Retrieved January 10, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chembk.com [chembk.com]
- 3. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 4. 60546-62-5|6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4 - BuyersGuideChem [buyersguidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
